molecular formula C17H21FN4O3S B2782248 2-({1-[(ethylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-[(4-fluorophenyl)methyl]acetamide CAS No. 921563-91-9

2-({1-[(ethylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-[(4-fluorophenyl)methyl]acetamide

カタログ番号: B2782248
CAS番号: 921563-91-9
分子量: 380.44
InChIキー: CCDDMVKDLDQEJM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a structurally complex imidazole derivative featuring a sulfanyl linker, an ethylcarbamoylmethyl substituent at position 1, a hydroxymethyl group at position 5 of the imidazole ring, and an N-[(4-fluorophenyl)methyl]acetamide moiety. The hydroxymethyl group at position 5 distinguishes it from nitro- or sulfonyl-substituted analogs, which are associated with mutagenicity or enhanced stability, respectively .

特性

IUPAC Name

N-ethyl-2-[2-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]sulfanyl-5-(hydroxymethyl)imidazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21FN4O3S/c1-2-19-15(24)9-22-14(10-23)8-21-17(22)26-11-16(25)20-7-12-3-5-13(18)6-4-12/h3-6,8,23H,2,7,9-11H2,1H3,(H,19,24)(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCDDMVKDLDQEJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CN1C(=CN=C1SCC(=O)NCC2=CC=C(C=C2)F)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 2-({1-[(ethylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-[(4-fluorophenyl)methyl]acetamide is a complex organic molecule with significant potential for biological activity. Its structure includes an imidazole ring, which is often associated with various pharmacological properties, including antifungal and anticancer activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C16H20N4O3SC_{16}H_{20}N_{4}O_{3}S with a molecular weight of approximately 348.42 g/mol. The presence of the imidazole moiety and the ethylcarbamoyl group suggests a potential for diverse biological interactions.

PropertyValue
Molecular FormulaC₁₆H₂₀N₄O₃S
Molecular Weight348.42 g/mol
Structure FeaturesImidazole, sulfanyl, acetamide

Antifungal and Anticancer Properties

Compounds with imidazole structures are frequently studied for their antifungal and anticancer properties. For instance, imidazole derivatives have been shown to inhibit various fungal enzymes and cancer cell proliferation. The specific activity of our compound may be linked to its ability to interact with biological macromolecules, influencing enzyme activity or receptor binding.

The mechanism through which 2-({1-[(ethylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-[(4-fluorophenyl)methyl]acetamide exerts its biological effects likely involves:

  • Inhibition of Enzymatic Activity: Similar compounds have been documented to inhibit heme oxygenase (HO), an enzyme implicated in oxidative stress and inflammation, which may correlate with antitumor activity .
  • Receptor Interaction: The structural features suggest potential interactions with various receptors, which could modulate cellular signaling pathways relevant to cancer progression or fungal growth.

Study on Heme Oxygenase Inhibition

In a study investigating novel acetamide-based HO inhibitors, compounds similar to our target demonstrated significant inhibitory effects against HO-1, correlating with reduced tumor growth in various cancer cell lines (e.g., DU145, A549) . This suggests that our compound may also share similar properties.

Metabolic Pathways

Research indicates that similar compounds undergo metabolic transformations that affect their biological activity. For example, metabolites formed during the metabolism of related imidazole compounds can exhibit altered bioactivity profiles . Understanding these pathways is crucial for predicting the efficacy and safety of our compound.

Comparative Analysis with Similar Compounds

To contextualize the potential biological activity of 2-({1-[(ethylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-[(4-fluorophenyl)methyl]acetamide , we can compare it with other known compounds:

Compound NameStructure FeaturesBiological Activity
NilotinibImidazole derivativeAntitumor agent
ImazethapyrPyridine-derived herbicideHerbicidal activity
MefluididePlant growth regulatorSuppresses vegetative growth

This table illustrates that while there are similarities in structure among these compounds, the unique combination of functional groups in our target compound may yield distinct biological activities not observed in others.

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below summarizes key structural differences and biological activities of analogous compounds:

Compound Name / ID Position 4/5 Substituent Key Functional Groups Biological Activity/Notes Reference
Target Compound 5-hydroxymethyl Sulfanyl linker, 4-fluorobenzyl Hypothesized lower mutagenicity N/A
N-[1-(2-Chlorophenyl)-2-{1-methyl-5-nitro-4-[(phenylsulfonyl)methyl]-1H-imidazol-2-yl}ethyl] Acetamide 5-nitro, 4-sulfonylmethyl Nitro, sulfonyl Potent antibacterial (Clostridioides difficile) [1]
2-{[1-{2-[(4-Chlorobenzyl)amino]-2-oxoethyl}-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide 5-hydroxymethyl, 4-chlorobenzyl Chlorophenyl, fluorophenyl Structural analog with halogen variations [4]
N-{4-[4-(4-Fluorophenyl)-1-methyl-2-[(R)-methylsulfinyl]-1H-imidazol-5-yl]-2-pyridyl}acetamide dihydrate 4-fluorophenyl, methylsulfinyl Sulfinyl, pyridyl Crystallized structure; potential kinase inhibition [7, 8]
Cyazofamid (4-chloro-2-cyano-N,N-dimethyl-5-p-tolylimidazole-1-sulfonamide) 4-chloro, 5-p-tolyl Sulfonamide, cyano Agricultural fungicide [9]

Research Findings and Implications

  • Antimicrobial Potential: While nitroimidazoles () show efficacy against C. difficile, the target compound’s hydroxymethyl group could reduce off-target toxicity, making it a candidate for safer antiparasitic agents .
  • Structural Stability : Sulfanyl linkers (target compound) are more hydrolytically labile than sulfonyl/sulfinyl groups, suggesting a trade-off between reactivity and stability .
  • Halogen Effects : Fluorine’s electronegativity may enhance binding to aromatic pocket residues in target enzymes compared to chlorine .

Q & A

Q. What are the primary synthetic routes for synthesizing this compound, and what reaction conditions are critical for optimizing yield?

The compound is typically synthesized via multi-step pathways, including:

  • Imidazole ring formation : Cyclization of precursors under acidic/basic conditions (e.g., using 4-fluorophenylamine derivatives) .
  • Sulfanyl linkage introduction : Thiol-alkylation or nucleophilic substitution with mercapto-imidazole intermediates .
  • Acetamide coupling : Reacting the sulfanyl-imidazole intermediate with chloroacetyl chloride or activated esters under basic conditions (e.g., K₂CO₃ in DMF) . Yield optimization requires controlled temperature (60–80°C), inert atmospheres, and purification via recrystallization or column chromatography .

Q. Which analytical techniques are most reliable for confirming structural integrity and purity?

  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR to verify substituent positions (e.g., hydroxymethyl and fluorophenyl groups) .
  • High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% threshold for biological assays) .
  • Mass Spectrometry (HRMS) : Confirmation of molecular ion peaks (e.g., [M+H]⁺) .

Q. How can researchers validate the compound’s stability under experimental storage conditions?

  • Perform accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to detect degradation products .
  • Monitor oxidation of the sulfanyl group via LC-MS, as it may form sulfoxides/sulfones under ambient conditions .

Advanced Research Questions

Q. What computational strategies are effective for predicting target binding affinity and selectivity?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., kinases or enzymes). Reference energy scores (e.g., MPRO values) from similar compounds for benchmarking .
  • Molecular Dynamics (MD) simulations : Assess binding stability over 100-ns trajectories in explicit solvent models (e.g., CHARMM36) .

Q. How should researchers design structure-activity relationship (SAR) studies to improve bioactivity?

  • Derivatization : Modify the ethylcarbamoyl, hydroxymethyl, or fluorophenyl groups. For example:
  • Replace the 4-fluorophenyl group with chlorophenyl or methoxyphenyl to study electronic effects .
  • Introduce methyl groups to the imidazole ring to evaluate steric hindrance .
    • In vitro assays : Test derivatives against target proteins (e.g., Bcl-2/Mcl-1 for anticancer activity) using fluorescence polarization or SPR .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。